molecular formula C13H15NO5 B165277 benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate CAS No. 132970-47-9

benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate

Cat. No. B165277
M. Wt: 265.26 g/mol
InChI Key: QVXUXNOWETURTC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tenofovir Disoproxil Fumarate (TDF), which is an antiviral drug used to treat HIV and Hepatitis B infections. However,

Mechanism Of Action

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate acts as a nucleotide reverse transcriptase inhibitor, which means it inhibits the reverse transcriptase enzyme that is essential for the replication of HIV and Hepatitis B viruses. This inhibition leads to the suppression of viral replication, thereby reducing the viral load in the body.

Biochemical And Physiological Effects

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have various biochemical and physiological effects. It has been found to be highly effective in reducing the viral load in patients with HIV and Hepatitis B infections. Additionally, it has been shown to have a low toxicity profile and is well-tolerated by patients.

Advantages And Limitations For Lab Experiments

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is a relatively expensive compound.

Future Directions

There are several future directions for the scientific research of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate. Some of the potential areas of research are discussed below.
1. Development of new antiviral drugs: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has shown promising results in the treatment of HIV and Hepatitis B infections. Further research can be conducted to develop new antiviral drugs based on the structure of this compound.
2. Drug delivery systems: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate can be used as a model compound to develop new drug delivery systems that can improve the bioavailability and efficacy of drugs.
3. Cancer research: Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been shown to have potential anticancer properties. Further research can be conducted to explore its potential applications in cancer research.
Conclusion:
Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is a chemical compound that has potential applications in various fields of scientific research. It is a stable compound that can be easily synthesized in large quantities and has a low toxicity profile. Further research can be conducted to explore its potential applications in the development of new antiviral drugs, drug delivery systems, and cancer research.

Synthesis Methods

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate is synthesized by the reaction of tenofovir with benzyl chloroformate in the presence of a base. This reaction results in the formation of benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate as a white crystalline solid.

Scientific Research Applications

Benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate has been studied extensively for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.

properties

CAS RN

132970-47-9

Product Name

benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate

InChI

InChI=1S/C13H15NO5/c15-7-10-6-11(12(16)19-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,14,17)/t10-,11+/m0/s1

InChI Key

QVXUXNOWETURTC-WDEREUQCSA-N

Isomeric SMILES

C1[C@H](OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2)CO

SMILES

C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

C1C(OC(=O)C1NC(=O)OCC2=CC=CC=C2)CO

synonyms

D-erythro-Pentonic acid, 2,3-dideoxy-2-[[(phenylmethoxy)carbonyl]amino]-, gamma-lactone (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.